molecular formula C11H15NO2 B137062 Methyl (1-phenylpropyl)carbamate CAS No. 141178-32-7

Methyl (1-phenylpropyl)carbamate

Cat. No.: B137062
CAS No.: 141178-32-7
M. Wt: 193.24 g/mol
InChI Key: IZQCUJAWSPXOJX-UHFFFAOYSA-N
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Description

Methyl (1-phenylpropyl)carbamate is a carbamate derivative characterized by a phenyl group attached to a propyl chain, with a methyl carbamate functional group. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and neuroscience due to their bioactivity, often acting as enzyme inhibitors or neuroactive agents .

The compound’s structure suggests moderate lipophilicity, influenced by the phenylpropyl moiety, which may impact solubility and pharmacokinetics. Similar carbamates, such as pesticidal or opioid derivatives, highlight the importance of substituent positioning and alkyl chain length in determining functionality .

Properties

CAS No.

141178-32-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl N-(1-phenylpropyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13)

InChI Key

IZQCUJAWSPXOJX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)OC

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares Methyl (1-phenylpropyl)carbamate with structurally related carbamates, emphasizing molecular features and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₁H₁₅NO₂ 193.24 (calculated) Phenylpropyl, methyl carbamate Hypothesized research use
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ 338.4 Phenethylpiperidinyl, phenyl carbamate Opioid research reference standard
Isoprocarb (2-isopropylphenyl methylcarbamate) C₁₁H₁₅NO₂ 193.24 Isopropylphenyl, methyl carbamate Pesticide (carbamate insecticide)
Chlorpropham C₁₀H₁₂ClNO₂ 213.66 Chloro-methoxyphenyl, isopropyl carbamate Herbicide, sprout inhibitor
Methyl (3-hydroxyphenyl)carbamate C₈H₉NO₃ 167.16 3-hydroxyphenyl, methyl carbamate Potential metabolite or intermediate

Key Observations :

  • Substituent Effects : The absence of electron-withdrawing groups (e.g., chloro in chlorpropham) or hydroxyl groups (e.g., 3-hydroxyphenyl derivative) likely reduces its reactivity and toxicity compared to these analogs .
  • Toxicity Trends : Carbamates with quaternary ammonium groups or meta-substituted alkyl chains (e.g., isoprocarb) often exhibit higher neurotoxicity, whereas the phenylpropyl group in the target compound may limit such effects .

Research and Industrial Relevance

  • Synthetic Utility : The synthesis of Methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate () via benzyloxy protection highlights methodologies applicable to the target compound, though its stability under deprotection conditions requires further study .
  • Safety Profiles : While Methyl (3-hydroxyphenyl)carbamate is classified under CLP regulations with “Warning” labels, the target compound’s safety data remains undefined, necessitating precautionary handling akin to Fentanyl Methyl Carbamate .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction of primary aliphatic amines with DMC under high-pressure CO₂ yields methyl carbamates via a biphasic system. For 1-phenylpropylamine, the process involves:

RNH2+MeOCO2MeCO2(5–200 bar),130CRNHCO2Me+MeOH\text{RNH}2 + \text{MeOCO}2\text{Me} \xrightarrow{\text{CO}2 \, (\text{5–200 bar}), \, 130^\circ \text{C}} \text{RNHCO}2\text{Me} + \text{MeOH}

Here, CO₂ pressure modulates the equilibrium between free amine (RNH2\text{RNH}_2) and carbamate ion (RNHCO2\text{RNHCO}_2^-), suppressing competitive N-methylation.

Table 1: Effect of CO₂ Pressure on Reaction Efficiency (1-Phenylpropylamine Substrate)

CO₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Carbamate (%)
614951
10724878
15065193

Data adapted from demonstrates that increasing CO₂ pressure from 6 to 150 bar enhances carbamate selectivity from 51% to 93%, albeit with longer reaction times.

Copper-Catalyzed Benzylic C–H Amination

Catalytic System and Substrate Scope

This method employs CuCl with nitrogen ligands to functionalize benzylic C–H bonds. For 1-phenylpropane derivatives, the reaction proceeds as:

ArCH2R+MeOCO2NH2CuCl, Ligand, NFSIArCH(MeOCO2NH)R\text{ArCH}2\text{R} + \text{MeOCO}2\text{NH}2 \xrightarrow{\text{CuCl, Ligand, NFSI}} \text{ArCH}(\text{MeOCO}2\text{NH})\text{R}

NFSI (N-fluorobenzenesulfonimide) serves as an oxidant, while HFIP (hexafluoroisopropanol) enhances solvent polarity.

Table 2: Optimization of Solvent Ratios for Cu-Catalyzed Amination

MeCN:HFIP RatioYield (%)
99:137
6:456
Pure HFIP8

Optimal yields (56%) occur at a 6:4 MeCN:HFIP ratio, balancing substrate solubility and catalyst activity.

Ligand and Temperature Dependence

Bidentate nitrogen ligands (e.g., L1: 1,10-phenanthroline) increase turnover frequency. Reactions at 60°C for 24 hours achieve maximal conversion, with higher temperatures leading to decomposition.

Comparative Analysis of Methods

Efficiency and Scalability

  • DMC/CO₂ Method : Requires high-pressure equipment but offers excellent selectivity (93%). Gram-scale reactions show consistent yields (~76%).

  • Cu-Catalyzed Method : Operates at ambient pressure but necessitates costly ligands. Yields are moderate (56%), though functional group tolerance is broader.

Environmental and Practical Considerations

The DMC/CO₂ route is greener, utilizing non-toxic reagents, whereas copper catalysis generates fluorinated byproducts. Industrial adoption favors the former for its scalability and lower catalyst loadings.

Experimental Protocols

DMC/CO₂ Procedure

  • Charge a high-pressure reactor with 1-phenylpropylamine (10 mmol), DMC (20 mmol), and MeCN (10 mL).

  • Pressurize with CO₂ (150 bar) and heat to 130°C for 6 hours.

  • Cool, depressurize, and purify via silica chromatography (hexane/EtOAc 10:1) to isolate the carbamate (93% selectivity).

Cu-Catalyzed Amination

  • Combine 1-phenylpropane (0.25 mmol), methyl carbamate (0.5 mmol), CuCl (0.025 mmol), L1 (0.03 mmol), and NFSI (0.5 mmol) in MeCN/HFIP (6:4, 1 mL).

  • Stir at 60°C for 24 hours.

  • Extract with EtOAc and purify via chromatography (hexane/EtOAc 20:1) to obtain the product (56% yield) .

Q & A

Q. What are the standard synthetic routes for Methyl (1-phenylpropyl)carbamate, and how can reaction conditions be optimized?

this compound is typically synthesized via carbamoylation of the corresponding amine precursor. A common method involves reacting 1-phenylpropylamine with methyl chloroformate or methyl isocyanate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can the structural integrity of this compound be confirmed?

Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the carbamate group (δ ~155 ppm for carbonyl carbon) and substituent positions.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C11_{11}H15_{15}NO2_2, MW 193.24 g/mol).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related carbamates .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection or LC-MS/MS are preferred. Intra-day and inter-day precision should be ≤2% RSD, as per guidelines for carbamate analogs. Calibration curves in the 0.1–100 µg/mL range ensure linearity (R2^2 > 0.99) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound?

Enantiomer-specific synthesis (e.g., using chiral auxiliaries or enzymatic resolution) is critical. For example, the (R)-enantiomer (CAS 141178-32-7) may exhibit distinct receptor-binding profiles compared to the (S)-form. Chiral HPLC or polarimetry can monitor enantiomeric excess (>98% purity required for pharmacological studies) .

Q. What strategies resolve contradictions in observed biological activities across studies?

Discrepancies may arise from:

  • Impurity profiles : Trace solvents or byproducts (e.g., unreacted amine) can skew results. Purity validation via HPLC-DAD is essential.
  • Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) to minimize inter-lab differences.
  • Metabolic instability : Use liver microsome assays to assess compound stability before in vivo testing .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes or receptors. Focus on:

  • Hydrogen-bonding interactions : Between the carbamate carbonyl and active-site residues.
  • Steric effects : The phenylpropyl group’s orientation relative to hydrophobic pockets. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?

Key considerations include:

  • Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) improve enantioselectivity but require cost-benefit analysis.
  • Process control : Monitor reaction progress via in-situ FTIR to prevent racemization at elevated temperatures.
  • Crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) for large-scale purification .

Methodological Tables

Q. Table 1. Comparative GC Precision Data for Carbamate Analogs

CompoundIntra-Day RSD (%)Inter-Day RSD (%)
Methyl carbamate0.450.28
Ethyl carbamate6.728.76
Adapted from intra-lab validation studies .

Q. Table 2. Key Crystallographic Parameters for (S)-Methyl (1-phenylpropyl)carbamate

ParameterValue
Space groupP21_121_121_1
Hydrogen bondsN–H⋯O (2.89 Å)
Enantiomeric purity>99% ee
Derived from X-ray data .

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